molecular formula C29H22O B14710411 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one CAS No. 21086-26-0

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one

Cat. No.: B14710411
CAS No.: 21086-26-0
M. Wt: 386.5 g/mol
InChI Key: KNTJWCXUBVOBCV-UHFFFAOYSA-N
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Description

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is a chemical compound with the molecular formula C29H22O It is known for its unique structure, which includes four phenyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is unique due to its four phenyl groups, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.

Properties

CAS No.

21086-26-0

Molecular Formula

C29H22O

Molecular Weight

386.5 g/mol

IUPAC Name

1,1,5,5-tetraphenylpenta-1,4-dien-3-one

InChI

InChI=1S/C29H22O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

KNTJWCXUBVOBCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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